molecular formula C34H24N2O4 B4960884 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid

Número de catálogo B4960884
Peso molecular: 524.6 g/mol
Clave InChI: YFFSUZJKWMOXDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid, also known as BPIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPIB is a selective antagonist of the G protein-coupled receptor 35 (GPR35), a protein that has been implicated in various physiological processes, including inflammation, pain, and cancer.

Mecanismo De Acción

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid acts as a selective antagonist of GPR35 by binding to the receptor and preventing its activation by endogenous ligands. GPR35 is a G protein-coupled receptor that is coupled to the Gαq/11 signaling pathway. Activation of GPR35 leads to the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways that lead to various physiological responses. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid blocks this signaling pathway by preventing the activation of PLC, thereby inhibiting downstream signaling.
Biochemical and Physiological Effects:
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid inhibits the activation of GPR35 by various endogenous ligands, including kynurenic acid and 2-acyl lysophosphatidic acid. In vivo studies have shown that 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid can reduce inflammation and pain in animal models of inflammatory bowel disease and neuropathic pain. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has several advantages as a research tool. It is a selective antagonist of GPR35, making it a useful tool for studying the role of this receptor in various biological processes. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to using 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid in lab experiments. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has low solubility in water, which can make it difficult to administer in vivo. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid also has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.

Direcciones Futuras

There are several future directions for research on 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid. One area of interest is the role of GPR35 in cancer. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting that GPR35 may be a potential target for cancer therapy. Another area of interest is the role of GPR35 in inflammatory bowel disease. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has been shown to reduce inflammation and pain in animal models of inflammatory bowel disease, suggesting that GPR35 may be a potential target for the treatment of this condition. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid to improve its effectiveness as a research tool.

Métodos De Síntesis

The synthesis of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid involves a multi-step process that begins with the reaction of 4-bromo-1,2-phenylenediamine with 4-phenoxybenzaldehyde in the presence of a base. This reaction yields the intermediate compound 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzaldehyde. The aldehyde group of this intermediate is then reduced to an alcohol using sodium borohydride, followed by the addition of benzoic acid to form the final product, 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid.

Aplicaciones Científicas De Investigación

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has been studied extensively for its potential applications in various fields of research. One of the primary areas of interest is its role in modulating GPR35 signaling. GPR35 has been implicated in various physiological processes, including inflammation, pain, and cancer. 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has been shown to selectively block GPR35 signaling, making it a useful tool for studying the role of this receptor in various biological processes.

Propiedades

IUPAC Name

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N2O4/c37-34(38)26-13-11-25(12-14-26)33-35-31(23-15-19-29(20-16-23)39-27-7-3-1-4-8-27)32(36-33)24-17-21-30(22-18-24)40-28-9-5-2-6-10-28/h1-22H,(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFSUZJKWMOXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.